molecular formula C10H11BrN2O2 B7815348 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline

4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline

Cat. No. B7815348
M. Wt: 271.11 g/mol
InChI Key: QKYKQBQZPPDVIS-UHFFFAOYSA-N
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Patent
US08372874B2

Procedure details

A mixture of 4-bromo-1-fluoro-2-nitrobenzene (9.25 g, 42 mmol), cyclopropanemethylamine (4.49 g, 63.1 mmol) and N,N-diisopropylethylamine (13.5 g, 105 mmol) in ethanol (100 mL) is stirred at 96° C. for 15 h. After cooling to room temperature, the mixture is concentrated under reduced pressure. The residue is purified by column chromatography (silica, eluent: ethyl acetate) to give 11.96 g of 4-bromo-N-(cyclopropylmethyl)-2-nitroaniline. Yield 100%, ES-MS: 271/273 [M+H].
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
4.49 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[CH:12]1([CH2:15][NH2:16])[CH2:14][CH2:13]1.C(N(CC)C(C)C)(C)C>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:16][CH2:15][CH:12]2[CH2:14][CH2:13]2)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1

Inputs

Step One
Name
Quantity
9.25 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
4.49 g
Type
reactant
Smiles
C1(CC1)CN
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
96 °C
Stirring
Type
CUSTOM
Details
is stirred at 96° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silica, eluent: ethyl acetate)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC1=CC(=C(NCC2CC2)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.96 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 105%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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